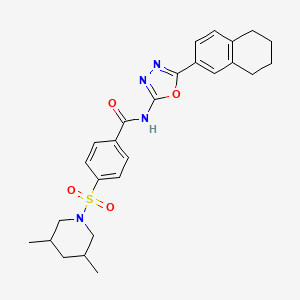

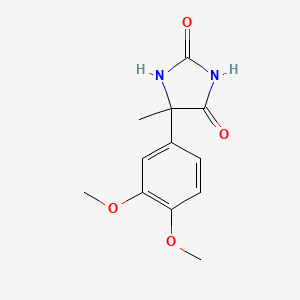

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H26N2OS2 and its molecular weight is 338.53. The purity is usually 95%.

BenchChem offers high-quality N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

Compounds structurally similar to N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide have been characterized for their pharmacological properties. For example, a novel κ-opioid receptor antagonist with high affinity for human and animal models has shown potential in treating depression and addiction disorders, indicating a significant interest in such compounds for therapeutic applications (Grimwood et al., 2011).

Material Science and Catalysis

Research in material science has identified the utility of certain derivatives in the synthesis of novel materials. For instance, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of related compounds, demonstrating the importance of these molecules in facilitating chemical reactions under specific conditions (Mokhtary & Torabi, 2017).

Biological Evaluation and Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds with structural elements similar to N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide. For instance, derivatives have been investigated for their antimicrobial activities against pathogenic bacteria and Candida species, revealing that certain substituents can significantly enhance biological activity (Mokhtari & Pourabdollah, 2013).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of related compounds has led to the discovery of novel synthetic routes and intermediates. This includes the development of one-pot reactions to create a variety of heterocyclic compounds, showcasing the versatility and potential of these molecules in synthetic organic chemistry (Krauze et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with certain types of opioids to produce a variety of effects, including analgesia and mood modulation .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal function of the KOR, which can have various effects depending on the physiological context .

Biochemical Pathways

Given its role as a kor antagonist, it likely impacts pathways related topain perception and mood regulation . KOR is known to play a role in stress, anxiety, and depression, so blocking its activity could potentially alleviate symptoms related to these conditions .

Pharmacokinetics

The compound has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized appropriately, and is excreted without causing toxicity . .

Result of Action

The compound’s action as a KOR antagonist results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that it could have potential applications in pain management and the treatment of mood disorders .

properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS2/c20-17(11-15-3-8-22-13-15)18-12-14-1-6-19(7-2-14)16-4-9-21-10-5-16/h3,8,13-14,16H,1-2,4-7,9-12H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXPICAJRPOPKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CSC=C2)C3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2399472.png)

![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)